molecular formula C12H10O4 B078086 Ethyl 4-oxo-4H-chromene-2-carboxylate CAS No. 14736-31-3

Ethyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B078086
CAS RN: 14736-31-3
M. Wt: 218.2 g/mol
InChI Key: CJVFJZNWXDFXHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-oxo-4H-chromene-2-carboxylate derivatives can involve different pathways, including condensation reactions and Knoevenagel pathways. A study by Sairam et al. (2015) detailed a highly efficient and simple protocol for the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates via the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate, showcasing a Knoevenagel pathway followed by selective addition leading to the formation of coumarin derivatives (Sairam, Saidachary, & Raju, 2015).

Molecular Structure Analysis

Gomes et al. (2019) investigated the crystal structures and molecular conformations of ethyl 2-oxo-2H-chromene-3-carboxylates through crystallographic and computational studies. They found distinct conformations (s-cis and s-trans) among the derivatives and highlighted the rotational freedom of the carboxylate group due to the absence of classical intramolecular hydrogen bonds, which contrasts with structures stabilized by such bonds (Gomes et al., 2019).

Chemical Reactions and Properties

Ethyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including three-component spiro heterocyclization and reactions with malononitrile to produce substituted derivatives. Dmitriev et al. (2015) highlighted the synthesis of ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates through such reactions, underscoring the compound's reactivity and potential for generating diverse derivatives (Dmitriev, Silaichev, & Maslivets, 2015).

Physical Properties Analysis

The physical properties, such as crystal structures and Hirshfeld surface analysis, offer insights into the compound's stability and molecular interactions. Gomes et al. (2019) detailed these aspects, showing how different substituents affect the compound's crystalline structure and molecular conformations, which can influence its reactivity and physical characteristics (Gomes et al., 2019).

Chemical Properties Analysis

The chemical properties of Ethyl 4-oxo-4H-chromene-2-carboxylate, such as reactivity towards various reagents and conditions, are crucial for its synthesis and applications. The studies by Sairam et al. (2015) and Dmitriev et al. (2015) show the compound's versatility in undergoing condensation and spiro heterocyclization reactions, leading to a variety of derivatives with potentially distinct properties and activities (Sairam, Saidachary, & Raju, 2015); (Dmitriev, Silaichev, & Maslivets, 2015).

Scientific Research Applications

  • Synthesis of Medicinally Promising Derivatives : Boominathan et al. (2011) demonstrated the one-pot synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives show promise in medicinal applications due to their complex functionalization and potential biological activity Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011.

  • Structural and Conformational Studies : Ciolkowski et al. (2009) investigated the structural and conformational aspects of chromane derivatives, including 2-phenyl-4-oxo-4H-chromene-3-carboxylic acid ethyl ester. Such studies are crucial for understanding the physical and chemical properties of these compounds Ciolkowski, Małecka, Modranka, & Budzisz, 2009.

  • Investigation of Decomposition Mechanisms : Chohan et al. (1971) explored the decomposition mechanisms of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, contributing to a better understanding of the stability and reactivity of such compounds Chohan, Fitton, Hatton, & Suschitzky, 1971.

  • Cancer Therapy and Drug Resistance : Das et al. (2009) reported the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues. These compounds show promise in mitigating drug resistance in cancer cells, indicating their potential as anticancer agents Das, Doshi, Tian, Addo, Srinivasan, Hermanson, & Xing, 2009.

  • Crystal Structure and Molecular Analysis : Gomes et al. (2019) conducted a study on the crystal structures, Hirshfeld surface analysis, and computational study of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives. Such studies are significant for the development of new materials and pharmaceuticals Gomes, Low, van Mourik, da Silveira Pinto, de Souza, & Wardell, 2019.

  • Anticorrosive Properties : Shcherbakov et al. (2014) investigated the synthesis and anticorrosive properties of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates. These compounds demonstrated efficient inhibition of hydrochloric acid corrosion of mild steel at low concentrations, suggesting their potential as anticorrosive agents Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014.

  • Antibacterial Activity : Hassan (2014) explored the antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolated from wound infections. This research highlights the potential use of these compounds in treating infections Hassan, 2014.

Safety And Hazards

The safety and hazards associated with Ethyl 4-oxo-4H-chromene-2-carboxylate are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

ethyl 4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVFJZNWXDFXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163687
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4H-chromene-2-carboxylate

CAS RN

14736-31-3
Record name Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14736-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate
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Synthesis routes and methods I

Procedure details

In a mixture containing 180 g of toluene and 12.0 g of diethyl oxalate was dissolved 30 g of 2-hydroxyacetophenone, to which 65.0 g of a 20% solution of sodium ethylate in ethanol was added dropwise. After completion of the reaction 13 g of 98% sulfuric acid was subsequently added, and the mixture was stirred at 60° C. for about 30 minutes. Then 140 g of water was added, and the mixture was subjected to separation of the organic layer. The resultant organic layer was concentrated, after which 55.0 g of hexane was added and the mixture was filtered below 10° C. which yields about 34.0 g of ethyl 4-oxochromene-2-carboxylate. (Approximately 95% yield).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
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solution
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13 g
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140 g
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12 g
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180 g
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Synthesis routes and methods II

Procedure details

Into a solution of 12.0 g of diethyl oxalate in 180 g of toluene is added 30 g of 2-hydroxyacetophenone, then dropwise added 65.0 g of 20% sodium ethoxide in ethanol. After the reaction is complete, 13 g of 98% sulfuric acid is added, and the mixture stirred at 60° C. for about 30 min. After adding 140 g of water, the organic fraction is separated. The organic fraction is concentrated and 55.0 g of hexane is added. Filtering below 10° C. affords about 34.0 g of ethyl chromone-2-carboxylate (about 95% yield).
Quantity
12 g
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30 g
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180 g
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65 g
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13 g
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0 (± 1) mol
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140 g
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Synthesis routes and methods III

Procedure details

A 2,68 M sodium ethoxide solution in ethanol (21,9 ml) was added slowly to a solution of 2-hydroxyacetophenone (1.76 ml, 14.7 mmol) and diethyl oxalate (3.98 ml, 29.4 mmol) in a mixture of dry ethyl ether (20 ml) and absolute ethanol (20 ml). The mixture was stirred under reflux for 3 h. Afterwards it was diluted with ethyl ether (40 ml), added with 1M HCl (25 ml) and extracted with ethyl ether (3×40 ml). The combined ether phases were dried and the solvents were removed by evaporation under reduced pressure. The obtained residue was dissolved in absolute ethanol (60 ml) and 0.380 ml of concentrated hydrochloric acid were added. The resulting mixture was left under stirring at 75° C. for 1 h. After this time, 50 ml of water were poured on the mixture which was extracted with ethyl acetate (3×50 ml). The organic phase was washed successively with a sodium bicarbonate saturated solution and a NaCl saturated solution, dried and the solvents were evaporated off under reduced pressure, to obtain a crude which was purified by crystallization in ethyl ether, thereby obtaining 2.660 g of the title product (83% yield).
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1.76 mL
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3.98 mL
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0 (± 1) mol
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20 mL
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20 mL
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25 mL
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40 mL
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
12
Citations
D Thimm, M Funke, A Meyer… - Journal of Medicinal …, 2013 - ACS Publications
… A solution of potassium carbonate (79 mg, 0.57 mmol) in water (4.5 mL) was slowly added to a suspension of the appropriate ethyl 4-oxo-4H-chromene-2-carboxylate (0.44 mmol) in …
Number of citations: 43 pubs.acs.org
M Funke, D Thimm, AC Schiedel… - Journal of Medicinal …, 2013 - ACS Publications
… A solution of potassium carbonate (79 mg, 0.57 mmol) in water (4.5 mL) was slowly added to a suspension of the appropriate ethyl 4-oxo-4H-chromene-2-carboxylate (0.44 mmol) in …
Number of citations: 43 pubs.acs.org
P Suwanhom - 2017 - kb.psu.ac.th
… Chromone-2-carboxamido-alkylamine derivatives (7-18) were prepared by aminolysis of Ethyl-4-oxo-4H-chromene-2-carboxylate derivatives (4-6) with N-alkyl dimethylamines and N-…
Number of citations: 0 kb.psu.ac.th
S Tummanapalli, SK Punna, KC Gulipalli… - The Journal of …, 2023 - ACS Publications
… Afterward, the usual workup followed by silica gel column purification provided pure ethyl 4-oxo-4H-chromene-2-carboxylate (19a) in 95% isolated yield (entry 7, Table 1). (16) …
Number of citations: 3 pubs.acs.org
P Suwanhom, T Nualnoi, P Khongkow… - Medicinal Chemistry …, 2020 - Springer
… ethyl acetate:hexane (40:60) as mobile phase and then recrystallized in ethyl acetate to give ethyl-4-oxo-4H-chromene-2-carboxylate (4–6). Ethyl-4-oxo-4H-chromene-2-carboxylate (4) …
Number of citations: 11 link.springer.com
V Kandula, R Gudipati, A Chatterjee… - Journal of Chemical …, 2017 - Springer
… Thus, the reaction of 2-hydroxy acetopheone 6a with diethyl oxalate in presence of NaOEt at 60\(^{\circ }\hbox {C}\) gave the ethyl 4-oxo-4H-chromene-2-carboxylate 20a (Scheme 2). …
Number of citations: 12 link.springer.com
JH Kwak, SW Won, TJ Kim, E Roh, HY Kang… - Archives of Pharmacal …, 2008 - Springer
… -acetophenone (4) was treated with diethyloxalate in sodium ethoxide and then with hydrochloride solution to give the cyclized intermediate ethyl 4-oxo4H-chromene-2-carboxylate (5) …
Number of citations: 22 link.springer.com
T Walenzyk, C Carola, H Buchholz, B König - Tetrahedron, 2005 - Elsevier
… Ethyl-4-oxo-4H-chromene-2-carboxylate (655 mg, 3 mmol) was dissolved in the butylamine (658 mg, 9 mmol) allowed to stir at 50 C for 10 min. The solvent was evaporated leaving a …
Number of citations: 59 www.sciencedirect.com
WA Velema, M van der Toorn… - Journal of Medicinal …, 2013 - ACS Publications
Allergic reactions affect millions of people worldwide. The need for new and effective antiallergic agents is evident, and insight into the underlying mechanisms that lead to allergic …
Number of citations: 56 pubs.acs.org
R Kanth, B Hanumantha Rao… - International Journal of …, 2017 - academia.edu
A novel, cost effective, scalable process for the preparation of chroman epoxides starting from 4-fluorophenol is described. The highlights of the process are single step O-acylation, fries …
Number of citations: 0 www.academia.edu

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